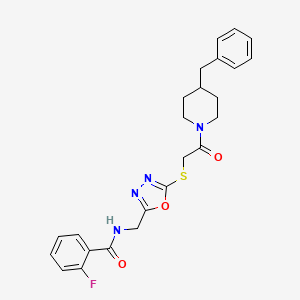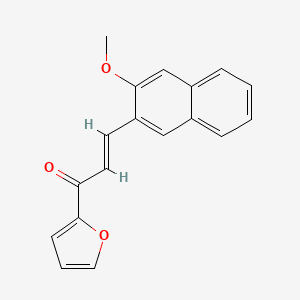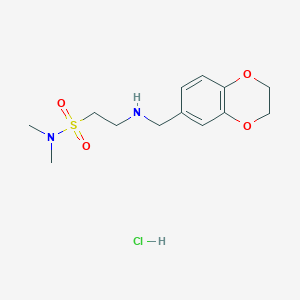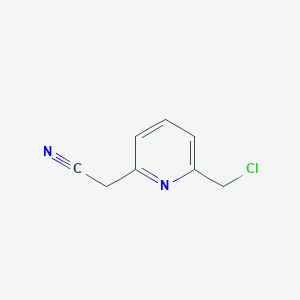![molecular formula C20H25N5O3 B2579128 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847336-38-3](/img/structure/B2579128.png)
9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidinediones, which include the compound you mentioned, are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . They are found in various naturally occurring metabolites and drugs .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils . Another method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, they can be used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For example, some pyrimidine derivatives have shown promising activity as PARP-1 inhibitors .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation
The chemical structure of compounds similar to 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been determined through X-ray diffraction, revealing interesting conformational characteristics. For example, a related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, shows that the central pyridine ring adopts a boat conformation, while the outer six-membered rings adopt half-chair and distorted boat forms. This study highlights the diverse conformations that tricyclic structures can assume, which could have implications for their reactivity and interaction with biological molecules (Wang et al., 2011).
Synthesis of Heterocyclic Compounds
Research into the synthesis of polyfunctional fused heterocyclic compounds provides insights into the chemical reactivity and potential applications of compounds like this compound. For instance, the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with amino-thioxopyrimidinone under specific conditions yields a variety of heterocyclic compounds. These synthetic pathways could be relevant for creating novel derivatives with potential pharmacological activities (Hassaneen et al., 2003).
Binding Affinity and Molecular Docking
The study of tricyclic pyrimido- and pyrazinoxanthines, which share structural similarities with this compound, has shown significant affinities for adenosine receptors. This suggests potential applications in designing receptor antagonists or modulators. Molecular docking studies help in understanding the interaction of these compounds with protein targets, providing a foundation for the development of therapeutic agents (Szymańska et al., 2016).
Crystal Packing and Intermolecular Interactions
The detailed analysis of crystal packing and intermolecular interactions in compounds structurally related to this compound, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reveals the importance of hydrogen bonding and stacking motifs in determining the stability and properties of the crystalline state. This knowledge is crucial for understanding the solid-state behavior and could inform the design of materials with specific physical properties (Shukla et al., 2020).
Wirkmechanismus
Target of Action
Compounds similar to “9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” often target enzymes or receptors in the body. For example, some pyrimidine derivatives are known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the enzyme or receptor. This could lead to a disruption in the normal biochemical processes of the cell .
Biochemical Pathways
The inhibition of the target enzyme or receptor could affect various biochemical pathways. For instance, if the compound inhibits a protein kinase, it could disrupt cellular signaling processes, potentially leading to cell death .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound induces cell death, it could potentially be used as a treatment for diseases characterized by uncontrolled cell growth, such as cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-5-23-18(26)16-17(22(4)20(23)27)21-19-24(11-13(3)12-25(16)19)14-7-9-15(10-8-14)28-6-2/h7-10,13H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLBASIEWLQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

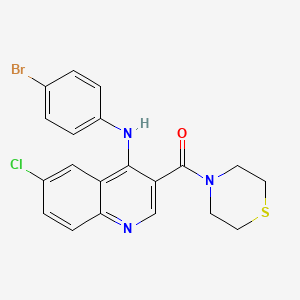
![2,5-Dimethyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2579047.png)
![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)
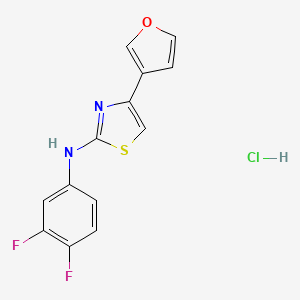
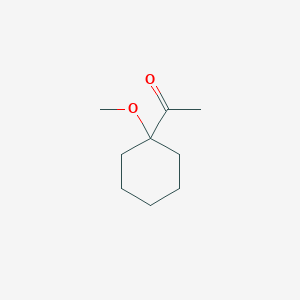
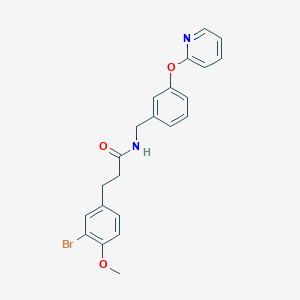
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2579054.png)
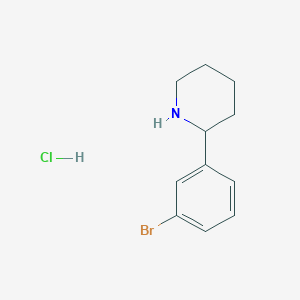
![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine](/img/structure/B2579057.png)
